N,N'-bis(3-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
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Overview
Description
N3,N5-BIS(3-METHOXYPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes methoxyphenyl groups and a pyrazole core. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N5-BIS(3-METHOXYPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with a suitable diketone, such as 1,3-dicarbonyl compounds, under acidic or basic conditions to yield the pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N3,N5-BIS(3-METHOXYPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxamide groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
N3,N5-BIS(3-METHOXYPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N3,N5-BIS(3-METHOXYPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- N3,N5-bis[(3-methoxyphenyl)methyl]-1-(3,4,5-trimethoxybenzoyl)-1H-1,2,4-triazole-3,5-diamine
- N3,N5-bis(4-methoxyphenethyl)-1,2,4-triazine-3,5-diamine
- {3,5-Bis[(3-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(4-nitrophenyl)methanone
Uniqueness
N3,N5-BIS(3-METHOXYPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific combination of methoxyphenyl groups and a pyrazole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H20N4O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-N,5-N-bis(3-methoxyphenyl)-1-methylpyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C20H20N4O4/c1-24-18(20(26)22-14-7-5-9-16(11-14)28-3)12-17(23-24)19(25)21-13-6-4-8-15(10-13)27-2/h4-12H,1-3H3,(H,21,25)(H,22,26) |
InChI Key |
ASSUGSCCOQZUDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC(=CC=C2)OC)C(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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